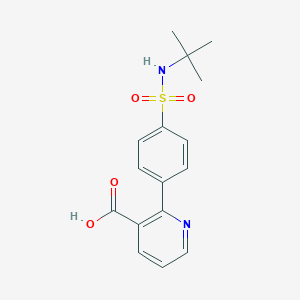
2-(4-T-Butylsulfamoylphenyl)nicotinic acid
Übersicht
Beschreibung
“2-(4-T-Butylsulfamoylphenyl)nicotinic acid” is a chemical compound with the CAS Number: 1261924-78-0 . It has a molecular weight of 334.4 . The IUPAC name for this compound is 2-{4-[(tert-butylamino)sulfonyl]phenyl}nicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)14-13(15(19)20)5-4-10-17-14/h4-10,18H,1-3H3,(H,19,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.4 g/mol .Wissenschaftliche Forschungsanwendungen
Receptor Mediation and Anti-lipolytic Effect
Nicotinic acid has been identified as engaging specific receptors (PUMA-G in mice and HM74 in humans) which are highly expressed in adipose tissue, playing a crucial role in mediating its anti-lipolytic effects. Binding of nicotinic acid to these receptors results in a decrease in cyclic adenosine monophosphate (cAMP) levels, thereby inhibiting lipolysis in adipose tissue. This interaction underlines the lipid-lowering and anti-lipolytic pharmacological effects of nicotinic acid, marking a significant contribution to the understanding of its mechanism of action in metabolic regulation (Tunaru et al., 2003).
Molecular Identification of Receptors
Further investigations have identified HM74 as a low affinity receptor and HM74A as a high affinity receptor for nicotinic acid, expanding the scope of molecular targets for this compound. These discoveries are pivotal for the development of new therapeutic drugs aimed at treating dyslipidemia, showcasing the versatility of nicotinic acid in engaging multiple receptor pathways (Wise et al., 2003).
Nicotinic Acid in Atherosclerosis Prevention
Nicotinic acid has also been shown to inhibit the progression of atherosclerosis in mice independently of its lipid-modifying effects. The activation of the receptor GPR109A on immune cells, particularly macrophages within atherosclerotic plaques, promotes cholesterol efflux and exerts anti-inflammatory effects. This pathway suggests a novel, lipid-independent mechanism of action for nicotinic acid in the prevention of cardiovascular diseases (Lukasova et al., 2011).
Application in Herbicide Development
Research has extended into the synthesis of novel derivatives of nicotinic acid, demonstrating herbicidal activity against various plant species. This application underscores the chemical versatility of nicotinic acid and its potential utility beyond pharmaceuticals, highlighting its role in the development of agricultural chemicals (Yu et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)14-13(15(19)20)5-4-10-17-14/h4-10,18H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQOMMMJTCRLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)

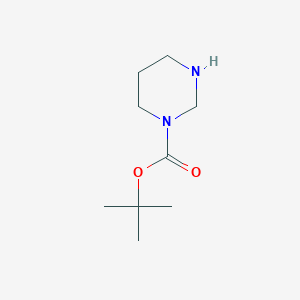

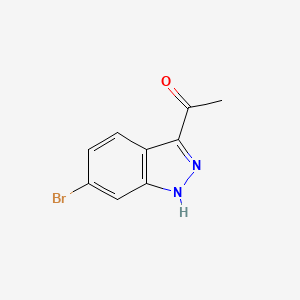

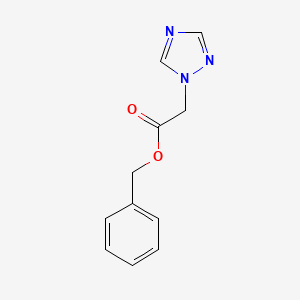
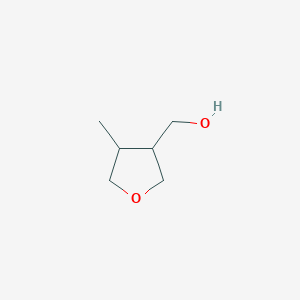
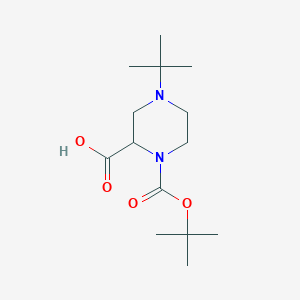

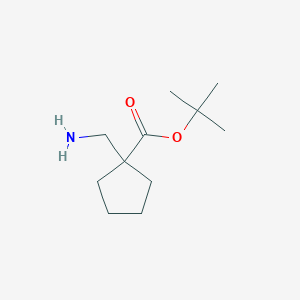

![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
